molecular formula C11H12N2OS B15121851 1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol

1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol

Cat. No.: B15121851
M. Wt: 220.29 g/mol
InChI Key: AQFOMDDLGIPAMO-UHFFFAOYSA-N
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Description

1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol is a chemical compound with the CAS Number 2294473-04-2 . It is a synthetic intermediate belonging to the thienopyridine class of heterocyclic compounds. Thienopyridine scaffolds are of significant interest in medicinal chemistry and drug discovery research due to their diverse biological activities . For instance, certain thieno[3,2-b]pyridine derivatives have been investigated for their site-dependent antitumor activity and fluorescence properties, highlighting the potential of this core structure in developing theranostic agents . Other research has explored similar scaffolds as modulators of G Protein-Coupled Receptors (GPCRs) and as potential anti-proliferative agents, indicating the broad utility of these structures in biological research . This product is intended for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

1-thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol

InChI

InChI=1S/C11H12N2OS/c14-8-2-5-13(7-8)10-1-4-12-9-3-6-15-11(9)10/h1,3-4,6,8,14H,2,5,7H2

InChI Key

AQFOMDDLGIPAMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=C3C(=NC=C2)C=CS3

Origin of Product

United States

Synthetic Methodologies for 1 Thieno 3,2 B Pyridin 7 Ylpyrrolidin 3 Ol and Analogous Scaffolds

Strategic Retrosynthesis of the Thieno[3,2-b]pyridine (B153574) Core and Pyrrolidine (B122466) Moiety

A retrosynthetic approach to 1-thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol logically disconnects the molecule at the C-N bond linking the pyrrolidine ring to the thieno[3,2-b]pyridine core. This suggests a convergent synthesis where the two heterocyclic systems are prepared separately and then joined in a final coupling step.

Pioneering Synthetic Routes to the Thieno[3,2-b]pyridine System

The thieno[3,2-b]pyridine scaffold has been synthesized through various methods. One established approach involves the cyclization of substituted thiophenes. For instance, the Gewald reaction can be employed to produce 2-aminothiophenes, which can then undergo further reactions to form the fused pyridine (B92270) ring. nih.gov Another strategy involves building the pyridine ring onto a pre-existing thiophene (B33073). This can be achieved through condensation reactions of 3-aminothiophene derivatives with dicarbonyl compounds. researchgate.net More modern approaches often utilize transition-metal-catalyzed cross-coupling reactions to construct the bicyclic system, offering greater efficiency and substrate scope. researchgate.netmdpi.com

Synthetic Route Key Precursors Reaction Type Key Features
Gewald Reaction followed by Cyclization Substituted thiophenes, cyanoacetates, sulfurMulticomponent reactionForms a 2-aminothiophene intermediate for further elaboration. nih.gov
Condensation of 3-Aminothiophenes 3-Aminothiophene derivatives, 1,3-dicarbonyl compoundsCondensation/CyclizationVersatile for introducing substituents on the pyridine ring. researchgate.net
Palladium-Catalyzed Cross-Coupling Halogenated thiophenes and pyridinesC-C or C-N bond formationHigh efficiency and functional group tolerance. researchgate.net

Asymmetric Synthesis Approaches for Pyrrolidin-3-ol Stereocenters

The stereocenter at the C3 position of the pyrrolidin-3-ol moiety necessitates asymmetric synthesis to obtain enantiomerically pure products. Several strategies have been developed to achieve this. One common method is the use of chiral starting materials, such as amino acids, which are converted to the desired pyrrolidine through a series of chemical transformations. nih.gov

Another powerful technique is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes, catalyzed by a chiral metal complex. nih.gov This method allows for the construction of the pyrrolidine ring with high diastereo- and enantioselectivity. nih.gov Additionally, organocatalytic approaches, such as cascade reactions, have been developed for the asymmetric synthesis of highly substituted pyrrolidines. rsc.org Biocatalytic methods using engineered enzymes are also emerging as a green and efficient way to produce chiral pyrrolidines through intramolecular C-H amination. acs.org

Asymmetric Approach Key Transformation Catalyst/Reagent Advantages
Chiral Pool Synthesis Cyclization of chiral precursorsDerived from amino acids or other natural productsHigh enantiopurity based on starting material. nih.gov
Asymmetric 1,3-Dipolar Cycloaddition Cycloaddition of azomethine ylidesChiral copper(I) complexesHigh diastereo- and enantioselectivity. nih.gov
Organocatalysis Asymmetric cascade reactionsChiral organic molecules (e.g., cinchona alkaloids)Metal-free, environmentally friendly. rsc.org
Biocatalysis Intramolecular C-H aminationEngineered enzymesMild reaction conditions, high selectivity. acs.org

Coupling Reactions for Forming the this compound Linkage

The crucial C-N bond formation between the thieno[3,2-b]pyridine core and the pyrrolidin-3-ol fragment is typically achieved through modern cross-coupling reactions.

Cross-Coupling Strategies for Heteroaromatic Systems

Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of N-aryl and N-heteroaryl compounds. The Buchwald-Hartwig amination, in particular, is a robust method for coupling a heteroaromatic halide or triflate with an amine. In the synthesis of this compound, this would involve reacting a 7-halo-thieno[3,2-b]pyridine with pyrrolidin-3-ol in the presence of a palladium catalyst and a suitable ligand.

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods. While often requiring higher reaction temperatures, these methods can be effective for certain substrates and are generally more cost-effective.

Novel Cyclization and Condensation Methods

While less common for this specific linkage, novel cyclization and condensation methods could offer alternative synthetic routes. For instance, a multi-component reaction could be envisioned where the thieno[3,2-b]pyridine and pyrrolidine rings are formed in a single pot. Another possibility is an intramolecular cyclization of a suitably functionalized thiophene precursor that already contains a side chain that can form the pyrrolidine ring.

Advanced Chemical Transformations for Functionalizing the Thieno[3,2-b]pyridine and Pyrrolidin-3-ol Subunits

To explore the structure-activity relationships of this compound analogs, further functionalization of both the thieno[3,2-b]pyridine core and the pyrrolidin-3-ol moiety is often necessary. acs.org

The thieno[3,2-b]pyridine system can be functionalized through various reactions. Electrophilic aromatic substitution, such as halogenation or nitration, can introduce substituents on the thiophene ring. nih.gov Palladium-catalyzed cross-coupling reactions, like the Suzuki and Sonogashira couplings, can be used to attach aryl, heteroaryl, or alkynyl groups to the scaffold. mdpi.commdpi.com

The pyrrolidin-3-ol subunit also offers opportunities for modification. The secondary amine can be alkylated or acylated to introduce a variety of substituents. The hydroxyl group can be esterified, etherified, or oxidized to a ketone, providing a handle for further transformations.

Subunit Transformation Typical Reagents Introduced Functionality
Thieno[3,2-b]pyridine Suzuki CouplingArylboronic acid, Pd catalystAryl group mdpi.com
Thieno[3,2-b]pyridine Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl group mdpi.com
Thieno[3,2-b]pyridine HalogenationN-Bromosuccinimide (NBS)Bromo group researchgate.net
Pyrrolidin-3-ol (N-H) N-AlkylationAlkyl halide, baseN-Alkyl group
Pyrrolidin-3-ol (O-H) O-AcylationAcyl chloride, baseO-Acyl group

Design and Synthesis of Chemically Diverse Analog Libraries for Structure-Activity Relationship Studies

The exploration of thieno[3,2-b]pyridine and its isomers, such as the thieno[2,3-b]pyridine (B153569) core, as privileged scaffolds in medicinal chemistry has led to the extensive design and synthesis of diverse analog libraries. These libraries are crucial for conducting detailed Structure-Activity Relationship (SAR) studies, which aim to identify the key structural features responsible for a compound's biological activity and to optimize lead compounds for improved potency and drug-like properties.

The general strategy often begins with the identification of a "hit" compound from a screening library, which possesses the core thienopyridine scaffold and displays a desired biological activity. researchgate.netnih.gov Subsequently, medicinal chemists systematically modify the hit compound at various positions to generate a library of analogs. Common synthetic strategies employed to create this chemical diversity include well-established reactions like Suzuki-Miyaura cross-coupling, which allows for the introduction of a wide range of aryl and heteroaryl substituents. mdpi.com Other techniques involve nucleophilic substitution and cyclization reactions to build upon or modify the core structure. ekb.egresearchgate.net

A key aspect of library design is the strategic variation of substituents to probe the effects of sterics, electronics, and lipophilicity on biological activity. For instance, in the development of thieno[2,3-b]pyridine derivatives as inhibitors of hepatic gluconeogenesis, an initial hit compound was optimized by modifying substituents on the core. This SAR study revealed that replacing a trifluoromethyl (CF3) group could enhance potency, leading to the discovery of analogs with improved inhibitory concentration (IC50) values. nih.gov

Table 1: SAR of Thieno[2,3-b]pyridine Analogs as Hepatic Gluconeogenesis Inhibitors nih.gov

Compound Modification from Hit Compound IC50 (µM)
DMT (Hit) Thienopyridine core with CF3 33.8
8e Replacement of CF3 16.8

| 9d | Replacement of CF3 | 12.3 |

Similarly, research into novel anti-tuberculosis agents utilized a "scaffold hopping" strategy to design and synthesize a series of thieno[3,2-b]pyridinone derivatives. nih.gov The resulting library was screened against Mycobacterium tuberculosis, and SAR studies identified compounds with potent activity. The data indicated that specific substitutions were critical for efficacy, with compounds 6c and 6i also showing activity within macrophages and exhibiting low cytotoxicity. nih.gov

Table 2: Anti-mycobacterial Activity of Thieno[3,2-b]pyridinone Derivatives nih.gov

Compound Activity against M. tuberculosis UAlRa (MIC) Activity against M. tuberculosis UAlRv (MIC)
6c ≤ 1 µg/mL 0.5-1 µg/mL

| 6i | ≤ 1 µg/mL | Not specified |

In the development of N-methyl-D-aspartate (NMDA) receptor antagonists, a library of thieno[2,3-b]pyridinones was synthesized. researchgate.net SAR exploration focused on the substituents on the "thieno" portion of the scaffold. It was found that halogens (Cl or Br) positioned near the sulfur atom, combined with short alkyl chains at another position, resulted in compounds with significantly improved binding affinities (Ki values) in the nanomolar range. Further derivatization with a 3'-phenoxy moiety pushed the potency even higher, into the low nanomolar range. researchgate.net

Table 3: SAR of Thieno[2,3-b]pyridinone NMDA Receptor Antagonists researchgate.net

Compound Series Substituents Ki Range (nM)
7h, 8h, 8i, 8m Halogen (Cl/Br) near sulfur + short alkyl chain 5.8 - 10.5

| 18h, 18i, 18l, 18m | Above substituents + 3'-phenoxy moiety | 1.1 - 2.0 |

Computational tools are also integral to the design of these analog libraries. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are performed on a series of analogs to identify key structural features that correlate with biological activity. mdpi.com This computational insight helps to guide the synthesis of next-generation compounds with a higher probability of success. mdpi.comnih.gov The synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates is another example where a library was generated, in this case via Suzuki-Miyaura cross-coupling, to evaluate antitumor potential. mdpi.com The variation of the (hetero)aryl group allowed for a systematic exploration of the SAR for this class of compounds.

The collective findings from these studies underscore the utility of designing and synthesizing diverse chemical libraries based on the thieno[3,2-b]pyridine and related scaffolds. By systematically modifying the core structure and evaluating the resulting analogs, researchers can elucidate detailed SAR, leading to the identification of compounds with potent and selective biological activities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Thieno 3,2 B Pyridin 7 Ylpyrrolidin 3 Ol Derivatives

Elucidation of Key Pharmacophoric Elements within the Thieno[3,2-b]pyridine (B153574) Core

The thieno[3,2-b]pyridine core is a pivotal pharmacophore, serving as a rigid scaffold that correctly orients substituents for optimal interaction with biological targets. nih.govresearchgate.net Studies on various thieno[3,2-b]pyridine-based inhibitors have highlighted the importance of this heterocyclic system for potent biological activity. nih.govresearchgate.net

Key pharmacophoric features of the thieno[3,2-b]pyridine core include:

Nitrogen Atom in the Pyridine (B92270) Ring: The nitrogen atom at position 4 of the pyridine ring is often crucial for forming hydrogen bonds with amino acid residues in the hinge region of protein kinases or other target enzymes. This interaction can be a key anchor for the inhibitor.

Aromatic System: The fused aromatic system provides a planar surface that can participate in π-π stacking or hydrophobic interactions within the binding pocket of a receptor.

Mapping the chemical space around this central pharmacophore has been a key strategy in the development of selective inhibitors. nih.govresearchgate.net

Impact of Pyrrolidin-3-ol Substitutions and Stereochemistry on Biological Activity

The pyrrolidin-3-ol moiety attached at the 7-position of the thieno[3,2-b]pyridine core plays a critical role in defining the biological activity and selectivity of these compounds. The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery due to its three-dimensional nature, which allows for the exploration of chemical space in a way that flat aromatic rings cannot. nih.gov

Substitutions on the Pyrrolidine Ring:

Modifications to the pyrrolidin-3-ol ring can significantly impact biological activity. For instance, the introduction of substituents can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds. A systematic exploration of sterics and composition at the 3-position of a pyrrolidine ring in other inhibitor series has led to the discovery of analogs with vastly improved pharmacokinetic properties. nih.gov The hydroxyl group at the 3-position is a key functional group that can act as both a hydrogen bond donor and acceptor, forming critical interactions with the target protein. researchgate.net

Stereochemistry:

The stereochemistry of the pyrrolidin-3-ol ring is of paramount importance. The chiral centers at the 3-position and the point of attachment to the thieno[3,2-b]pyridine core can lead to different stereoisomers with distinct biological profiles. mdpi.com It is well-established that stereochemistry has a crucial impact on drug action as it affects target binding, metabolism, and distribution. mdpi.com For example, in other classes of bioactive compounds containing a pyrrolidine scaffold, different stereoisomers have been shown to exhibit significantly different potencies and even different modes of action. nih.gov The specific spatial arrangement of the hydroxyl group and any other substituents on the pyrrolidine ring can dictate the precise fit into a binding pocket and the ability to form key interactions.

Exploration of Peripheral Substituent Effects on Efficacy and Selectivity

The efficacy and selectivity of 1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol derivatives can be fine-tuned by the introduction of various substituents on the thieno[3,2-b]pyridine core.

Influence of Electronic and Steric Modifications

The electronic and steric properties of substituents on the aromatic core can have a profound effect on the molecule's interaction with its biological target.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the thieno[3,2-b]pyridine ring system. This, in turn, can affect the strength of hydrogen bonds and other electronic interactions with the target protein.

Steric Effects: The size and shape of substituents (steric bulk) are critical for fitting into the binding pocket. Bulky substituents may either enhance binding by filling a hydrophobic pocket or hinder binding due to steric clashes.

The following table summarizes the general effects of different substituent types on the thieno[3,2-b]pyridine core based on findings from related compound series.

Substituent TypePosition on CoreGeneral Effect on ActivityRationale
Small, HydrophobicC2, C5, C6Often enhances potencyFills small hydrophobic pockets in the binding site.
Electron-WithdrawingC5Can increase activityModulates the electronics of the core for optimal interaction.
Bulky, HydrophobicC2, C6Can either increase or decrease activityDependent on the size and shape of the specific binding pocket.
Hydrogen Bond Donors/AcceptorsC5, C6Can improve potency and selectivityForms additional hydrogen bonds with the target protein.

Positional Scanning and Substituent Tolerance

Systematic positional scanning of substituents around the thieno[3,2-b]pyridine core is a crucial step in optimizing the lead compound. This process involves placing a variety of substituents at different positions on the ring to map out the regions where substitution is tolerated and where it is detrimental to activity.

Studies on related thienopyridine derivatives have shown that certain positions are more amenable to substitution than others. For example, in a series of thieno[2,3-b]pyridinones, halogen and short alkyl chain substitutions on the thiophene (B33073) part of the nucleus were found to be most successful. nih.gov Conversely, in another study, substitutions on the thieno[3,2-b]pyridine ring of mGlu₅ negative allosteric modulators led to a loss of potency. nih.gov This highlights the target-specific nature of substituent tolerance.

Bioisosteric Replacement Strategies and Scaffold Hopping within the Thienopyridine Class

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design to optimize lead compounds, improve physicochemical properties, and explore new chemical space.

Bioisosteric Replacement:

This strategy involves replacing a functional group or a whole substructure with another that has similar physical or chemical properties, leading to a similar biological response. For the thieno[3,2-b]pyridine core, several bioisosteric replacements can be envisioned. For instance, the thiophene ring could be replaced with other five-membered heterocycles like furan (B31954) or pyrrole (B145914), or even a phenyl ring. The pyridine ring could be replaced by other nitrogen-containing heterocycles such as pyrimidine (B1678525) or pyrazine. In one study, the replacement of a benzofuran (B130515) ring with a thieno[2,3-b]pyridine (B153569) ring was a key design element in the development of Pim-1 kinase inhibitors. tandfonline.com

Scaffold Hopping:

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. A successful example of scaffold hopping led to the identification of thieno[3,2-b]pyridine-5-carboxamides as potent mGlu₅ negative allosteric modulators, starting from a picolinamide (B142947) core. nih.gov Another study utilized a scaffold hopping strategy to design novel thieno[3,2-b]pyridinone derivatives with potent anti-mycobacterial activity. nih.gov

The table below illustrates some potential bioisosteric replacements and scaffold hops for the thieno[3,2-b]pyridine core.

Original ScaffoldPotential Bioisosteric Replacement/Scaffold HopRationale
Thieno[3,2-b]pyridineFuro[3,2-b]pyridineOxygen as a bioisostere for sulfur.
Thieno[3,2-b]pyridineThieno[3,2-d]pyrimidine (B1254671)Introduction of an additional nitrogen to modulate properties.
Thieno[3,2-b]pyridineQuinolineReplacement of the thiophene with a benzene (B151609) ring.
Thieno[3,2-b]pyridineIndoleReplacement of the pyridine with a pyrrole ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts.

Several QSAR studies have been successfully applied to thienopyridine and related heterocyclic systems. For example, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors was able to establish models with good verification and prediction capabilities. rsc.org Another study developed a receptor-induced 3D-QSAR model for a set of thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta, which helped to explore the structural requirements for potent inhibition. nih.gov

For this compound derivatives, a QSAR model could be developed using a dataset of synthesized analogs with their corresponding biological activities. The model would likely incorporate descriptors related to:

Electronic properties: Partial charges, dipole moment, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific substituent descriptors (e.g., Taft steric parameters).

Hydrophobicity: LogP or other lipophilicity descriptors.

Topological indices: Describing molecular connectivity and shape.

The resulting QSAR equation would provide quantitative insights into the SAR of these compounds and guide the design of new derivatives with enhanced potency and selectivity.

Molecular Pharmacology and Mechanism of Action of 1 Thieno 3,2 B Pyridin 7 Ylpyrrolidin 3 Ol Analogs

Identification and Characterization of Putative Molecular Targets and Biological Pathways

Research into thieno[3,2-b]pyridine (B153574) analogs and related compounds has identified several molecular targets, including kinases, enzymes, and receptors, which are crucial in various cellular processes and disease pathogenesis.

The thieno[3,2-b]pyridine core structure is a recognized template for the development of potent and selective kinase inhibitors. nih.govnih.gov These compounds can modulate kinase activity through various mechanisms, including direct ATP-competitive inhibition and allosteric modulation.

Pyruvate (B1213749) Kinase M2 (PKM2): While not direct analogs of 1-thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol, compounds featuring a related thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold have been identified as activators of PKM2. nih.gov This enzyme is a key regulator of cancer cell metabolism. nih.gov In tumor cells, PKM2 is typically found in a less active dimeric state. nih.gov The thieno-fused compounds promote the formation of the more active tetrameric state of PKM2, shifting cancer cells from anabolic metabolism back towards a normal metabolic state, which can decrease cellular proliferation. nih.gov This activation occurs through binding to an allosteric site on the enzyme. nih.gov

Atypical Protein Kinase C (aPKC): The aPKC isoforms ι and ζ are implicated in cell polarity and are considered oncology drug targets. nih.gov Potent and selective inhibitors of aPKCs have been developed based on a closely related thieno[2,3-d]pyrimidine (B153573) scaffold. nih.gov A representative compound, CRT0066854, was found to be a potent chemical inhibitor of aPKC activity, providing a tool to modulate this kinase in vitro and in vivo. nih.gov

Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is frequently dysregulated in cancer, making it a key target for therapeutic intervention. nih.gov A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, which are structural isomers of the thieno[3,2-b]pyridine scaffold, were designed and synthesized as anti-PI3K agents. nih.gov Several of these compounds demonstrated significant inhibitory activity against PI3K isoforms. nih.gov

Below is a table summarizing the inhibitory activity of selected thieno[2,3-d]pyrimidine analogs against PI3K isoforms.

CompoundSubstitution% Inhibition at 10 µM (PI3Kβ)% Inhibition at 10 µM (PI3Kγ)
IIIa 3-hydroxyphenyl62%70%
VIb 3-hydroxyphenyl72%84%
VIc 4-hydroxyphenyl50%Not specified
IIIk 3-methoxyphenylNot specified48%

Data sourced from nih.govtandfonline.com.

Haspin: This protein kinase plays a crucial role in mitosis. The thieno[3,2-b]pyridine scaffold has been successfully utilized to develop highly selective inhibitors of Haspin. nih.govresearchgate.net Unlike many kinase inhibitors that anchor tightly to the kinase hinge region, these compounds exhibit a weaker interaction, which allows for different binding modes while maintaining high selectivity across the kinome. nih.govresearchgate.net This feature makes them ATP-competitive but not strictly ATP-mimetic, as they are anchored in the kinase's back pocket. nih.govresearchgate.net

The table below shows the inhibitory concentrations (IC50) for representative thieno[3,2-b]pyridine-based Haspin inhibitors.

CompoundHaspin IC50 (nM)
3 1300
4 240
5 140

Data sourced from researchgate.net.

Choline Kinase (CK): Thienopyridinium and thienopyrimidinium derivatives, which can incorporate the thieno[3,2-b]pyridine cationic head, have been evaluated as inhibitors of human Choline Kinase α (CKα). This enzyme is involved in the synthesis of phosphatidylcholine, a process that is often deregulated in cancer cells.

Beyond kinases, thieno[3,2-b]pyridine analogs have been shown to inhibit other critical enzymes.

Enoyl-ACP Reductase (InhA): A series of novel thieno[3,2-b]pyridinone derivatives have demonstrated potent activity against Mycobacterium tuberculosis. nih.gov The molecular target of these compounds was identified as InhA, an NADH-dependent enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids in the bacterial cell wall. nih.gov The target was confirmed through the genome sequencing of resistant mutants, which revealed mutations in the inhA gene. nih.gov This indicates that these compounds can directly target InhA without needing prior activation by the mycobacterial catalase-peroxidase enzyme KatG. nih.gov

The following table presents the minimum inhibitory concentrations (MIC) of lead compounds against M. tuberculosis.

CompoundMIC against Mtb UAlRv (μg/mL)
6c 0.5-1
6i ≤ 1

Data sourced from nih.gov.

Analogs with a thieno-pyridine core have also been investigated as ligands for G protein-coupled receptors (GPCRs).

Adenosine (B11128) A1 Receptor (A1AR): Adenosine receptors are involved in numerous physiological processes, and their modulation is a target for various therapeutic areas. nih.gov Thieno[2,3-b]pyridine (B153569) derivatives have been investigated as potential ligands for adenosine receptors. nih.gov Although many compounds in one study showed poor activity, suggesting that the bicyclic structure may introduce steric hindrance, one derivative, compound 7c, displayed a good binding affinity for the rat A1 adenosine receptor with a Kᵢ value of 61.9 nM. nih.gov This finding indicates that the thieno-pyridine scaffold can be a viable starting point for developing potent A1AR ligands. nih.gov

Investigation of Ligand-Target Binding Interactions and Allosteric Modulation

Understanding how these compounds bind to their targets at a molecular level is crucial for rational drug design and optimization. Crystallographic studies and mutagenesis experiments are key techniques used to elucidate these interactions.

X-ray crystallography provides a high-resolution, three-dimensional view of how a ligand binds within the active site of its target protein.

Haspin Kinase: Crystallographic studies of thieno[3,2-b]pyridine inhibitors bound to Haspin have revealed the structural basis for their high selectivity. researchgate.net These studies show that the thieno[3,2-b]pyridine core makes minimal contact with the highly conserved kinase hinge region. Instead, the inhibitor's potency and selectivity are driven by interactions between its substituents and the front and back pockets of the ATP-binding site. researchgate.net This unique binding mode, which differs from traditional ATP-mimetic inhibitors, is key to the high kinome-wide selectivity observed for these compounds. nih.govresearchgate.net

Atypical Protein Kinase C (aPKC): The crystal structure of the human PKCι kinase domain in complex with the thieno[2,3-d]pyrimidine inhibitor CRT0066854 has also been determined. nih.gov The structure revealed that the inhibitor displaces a critical Asn-Phe-Asp motif within the adenosine-binding pocket. nih.gov Furthermore, the compound engages an acidic patch on the enzyme surface that is normally used by arginine-rich substrates, explaining its potent and selective inhibition. nih.gov

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues that are critical for ligand binding. By systematically replacing individual amino acids in the target protein and measuring the resulting change in ligand affinity, researchers can map the key interaction points.

While specific site-directed mutagenesis studies for this compound analogs are not widely reported, this technique has been instrumental in understanding the binding of other heterocyclic ligands to their targets. For instance, in the study of pyrazolo[3,4-d]pyridazine antagonists of the Adenosine A1 receptor, mutagenesis was used to probe the binding pocket. nih.govacs.org The mutation of tyrosine at position 271 to alanine (B10760859) (Y271A) resulted in an approximately 10-fold reduction in the binding affinity of the antagonist. nih.govacs.org This result identified Y271 as a critical residue for the stabilization of the ligand within the receptor's binding cavity, possibly through indirect effects on the conformation of other nearby residues. nih.govacs.org This methodology is crucial for validating binding poses predicted by computational models and for understanding the molecular basis of receptor subtype selectivity.

Downstream Signaling Cascade Analysis in Cellular Systems

The analysis of downstream signaling cascades is crucial for elucidating the mechanism of action of pharmacologically active compounds within a cellular context. For analogs of this compound, which belong to the broader class of thieno[3,2-b]pyridines, the specific downstream effects are contingent on their primary molecular target. Research into various thieno[3,2-b]pyridine derivatives has revealed their capacity to modulate different signaling pathways, primarily through the inhibition of protein kinases or as modulators of cell surface receptors.

When thieno[3,2-b]pyridine analogs function as protein kinase inhibitors, for instance, targeting kinases like Haspin or Cyclin-Dependent Kinase-Like (CDKL) kinases, the downstream signaling analysis focuses on the cellular processes regulated by these enzymes. Cellular assays are employed to quantify the phosphorylation of downstream substrates of the target kinase. A common technique is the in-cell ELISA, which can measure the levels of a specific phosphorylated protein within the cell following treatment with the compound.

For example, inhibition of a kinase involved in cell cycle progression would be expected to lead to arrests at specific phases of the cell cycle. This can be analyzed using flow cytometry, a technique that quantifies the DNA content of cells and thereby reveals the proportion of cells in the G0/G1, S, and G2/M phases. Further downstream effects on cell proliferation can be monitored through assays such as the bromodeoxyuridine (BrdU) incorporation assay, which measures DNA synthesis, or cell viability assays like the MTT assay.

In cases where thieno[3,2-b]pyridine analogs act as modulators of G-protein coupled receptors, such as the metabotropic glutamate (B1630785) receptor 5 (mGluR5), the downstream signaling cascade analysis would focus on the G-protein-mediated pathways. Since mGluR5 is coupled to Gq protein, its activation (or modulation) influences the activity of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signaling event that can be quantified using calcium-sensitive fluorescent dyes.

The table below summarizes the potential cellular assays used to analyze the downstream signaling of thieno[3,2-b]pyridine analogs based on their putative targets.

Putative Target Class Key Downstream Events Cellular Assay Examples
Protein Kinases (e.g., Haspin) Modulation of substrate phosphorylation, cell cycle arrest, inhibition of proliferation.In-cell ELISA, Western Blotting for phospho-proteins, Flow Cytometry (cell cycle analysis), BrdU incorporation assay, Cell Viability Assays (MTT, CellTiter-Glo®).
GPCRs (e.g., mGluR5) G-protein activation, second messenger production (IP3, DAG), intracellular calcium mobilization.Calcium imaging with fluorescent indicators (e.g., Fura-2, Fluo-4), Inositol phosphate (B84403) accumulation assays, Reporter gene assays (e.g., CRE-Luciferase).

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening has emerged as a powerful approach in drug discovery, enabling the identification of compounds that elicit a desired cellular or organismal phenotype without a priori knowledge of the molecular target. For novel chemical entities like this compound and its analogs, phenotypic screens can provide valuable insights into their potential therapeutic applications.

A common phenotypic screen for compounds with a thienopyridine scaffold is the anti-proliferative screen against a panel of cancer cell lines. In such screens, compounds are tested for their ability to inhibit the growth of various cancer cell types, including those from breast, colon, and head and neck cancers. High-throughput screening methods are employed to assess the cytotoxicity or cytostatic effects of a large number of compounds. Hits from these screens are then subjected to further investigation to determine their mechanism of action.

Once a compound demonstrates a consistent and potent phenotypic effect, the critical next step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. For thieno[3,2-b]pyridine analogs, several target deconvolution strategies have been employed.

One successful strategy involves screening the active compounds against large panels of known drug targets, such as a comprehensive kinase panel. This approach can quickly identify if the compound is a potent inhibitor of one or more kinases, thereby providing a strong hypothesis for its mechanism of action.

Another powerful technique for target identification is the generation and analysis of drug-resistant mutants. This method has been successfully applied to identify the target of thieno[3,2-b]pyridinone derivatives in Mycobacterium tuberculosis. By sequencing the genome of mutants that are resistant to the compound, researchers can identify mutations in the gene encoding the molecular target, in this case, the NADH-dependent enoyl-acyl carrier protein reductase (InhA).

Affinity-based methods, where the compound is immobilized on a solid support and used as "bait" to capture its binding partners from cell lysates, represent another common approach. The captured proteins are then identified using mass spectrometry.

The table below outlines common phenotypic screens and corresponding target deconvolution strategies applicable to thieno[3,2-b]pyridine analogs.

Phenotypic Screen Observed Phenotype Potential Target Deconvolution Strategies
Cancer Cell Line Proliferation Screen Inhibition of cell growth, induction of apoptosis.Kinase profiling, affinity chromatography-mass spectrometry, analysis of resistant mutants, transcriptomic/proteomic profiling.
Antimicrobial Screen Inhibition of bacterial or fungal growth.Sequencing of resistant mutants, in vitro enzymatic assays with putative targets, affinity-based target capture.
Neuronal Activity Screen Modulation of neuronal firing, protection against excitotoxicity.Radioligand binding assays against known CNS receptors, functional assays on recombinant receptors, affinity chromatography with brain lysates.

In silico screening, which involves computational docking of the compound into the binding sites of known protein structures, can also aid in generating hypotheses about potential targets, as was the case for the initial discovery of thieno[2,3-b]pyridines as potential PLCγ inhibitors. The multifaceted nature of thienopyridine pharmacology, with some analogs exhibiting polypharmacology (interacting with multiple targets), underscores the importance of employing a combination of these deconvolution strategies to fully elucidate their mechanism of action.

Preclinical Efficacy and Biological Activity Assessment of 1 Thieno 3,2 B Pyridin 7 Ylpyrrolidin 3 Ol Derivatives

In Vitro Biological Profiling in Cell-Based Assays

The in vitro assessment of 1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol derivatives has been centered on their potential as therapeutic agents across several disease models.

Antiproliferative and Cytostatic Effects in Cancer Cell Lines

Derivatives of the thieno[3,2-b]pyridine (B153574) scaffold have been investigated for their potential to combat cancer. For instance, a series of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were evaluated for their antitumor potential against human breast cancer cell lines. mdpi.com Specifically, compounds bearing certain substitutions showed activity against both MCF-7 (Estrogen receptor-positive) and MDA-MB-231 (triple-negative breast cancer) cell lines. mdpi.com

Another study focused on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. Three derivatives from this series demonstrated antitumor activity against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MD-468, while showing no significant toxicity to the non-tumorigenic MCF-12A mammary epithelial cell line. mdpi.com One particular compound, designated 2e, was found to significantly reduce the number of viable MDA-MB-231 cells and inhibit their proliferation. mdpi.com Further analysis indicated that this compound interfered with the cell cycle, causing an increase in the G0/G1 phase population. mdpi.com

Table 1: Antiproliferative Activity of Selected Thieno[3,2-b]pyridine Derivatives

Compound ID Cancer Cell Line Activity Noted Source
Substituted 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas MCF-7, MDA-MB-231 Antitumor Potential mdpi.com
Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (e.g., 2e) MDA-MB-231, MDA-MD-468 Antitumor Activity, Cell Cycle Arrest at G0/G1 mdpi.com

Antimicrobial, Antibacterial, and Antiviral Spectrum of Activity

The broader class of thienopyridines and related fused pyrimidines has been a source of compounds with antimicrobial properties. Halogenated derivatives of thieno[3,2-d]pyrimidines, a related but distinct scaffold, have shown selective activity against several types of fungi. nih.gov Another study on thieno[3,2-d]pyrimidine (B1254671) derivatives reported their potential as antimicrobial agents targeting DNA gyrase, a crucial bacterial enzyme. researchgate.net

More specifically, a series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized with the aim of combating Mycobacterium tuberculosis. Several of these compounds demonstrated potent anti-mycobacterial activity, with Minimum Inhibitory Concentration (MIC) values of ≤ 1 μg/mL. nih.gov Two compounds, in particular, showed activity against the bacteria within macrophages and exhibited low cytotoxicity against human liver cells, identifying the thieno[3,2-b]pyridinone scaffold as a promising chemotype for developing new anti-tuberculosis agents. nih.gov

Table 2: Antimicrobial Activity of Thieno[3,2-b]pyridine and Related Derivatives

Compound Class Target Organism Mechanism/Activity Source
Thieno[3,2-b]pyridinone derivatives Mycobacterium tuberculosis Potent anti-mycobacterial activity (MIC ≤ 1 μg/mL), targeting InhA nih.gov
Halogenated thieno[3,2-d]pyrimidines Fungi Selective antifungal activity nih.gov

Immunomodulatory and Anti-inflammatory Potency

While direct evidence for the immunomodulatory and anti-inflammatory potency of this compound is not extensively detailed in the available literature, research into related heterocyclic systems provides context. For example, various fused bicyclic pyrimidines have been designed as inhibitors of kinases and phosphodiesterases, enzymes that play critical roles in inflammatory pathways. nih.gov The general approach of targeting key enzymes in inflammation is a common strategy in drug discovery. researchgate.netijpras.comsemanticscholar.org

Evaluation in Specific Disease-Relevant Cellular Models (e.g., Retinal Vascular Permeability, Neuropsychiatric Disorders)

The thieno[3,2-b]pyridine scaffold has been identified as a promising starting point for therapies targeting neuropsychiatric and neurodegenerative disorders. A patent application has described novel thieno[3,2-b]pyridine derivatives specifically designed to modulate the expression of the huntingtin (HTT) protein. nih.govscilit.com These compounds are being developed with the therapeutic goal of treating Huntington's disease, a progressive neurodegenerative disorder. nih.govscilit.com

There is no specific information available in the searched results regarding the evaluation of this compound derivatives in models of retinal vascular permeability.

In Vivo Preclinical Therapeutic Evaluation in Animal Models

Efficacy in Xenograft Models of Cancer

Detailed studies on the in vivo efficacy of this compound or its direct derivatives in xenograft models of cancer are not prominently featured in the currently available scientific literature. However, a mouse xenograft study of a derivative from the related thieno[2,3-b]pyridine (B153569) series showed encouraging results, although the reduction in tumor size did not reach statistical significance. researchgate.net This suggests that while the broader class of thienopyridines has been tested in vivo, specific data for the Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol subclass is limited.

Activity in Infectious Disease Models (e.g., Tuberculosis)

Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated notable activity in preclinical models of infectious diseases, particularly tuberculosis (TB). Research into this class of compounds has revealed their potential to combat Mycobacterium tuberculosis, including both actively growing and dormant forms of the bacteria.

A series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized, showing potent anti-mycobacterial activity. nih.gov Six of these compounds exhibited a minimum inhibitory concentration (MIC) of ≤ 1 μg/mL against Mycobacterium tuberculosis (Mtb) UAlRa. nih.gov Specifically, compound 6c from this series showed good activity against Mtb UAlRv with an MIC range of 0.5-1 μg/mL. nih.gov Furthermore, compounds 6c and 6i were active against Mtb UAlRa within macrophages, indicating their ability to reach intracellular targets. nih.gov Compound 6c also demonstrated favorable oral pharmacokinetic properties and good in vivo activity in an acute mouse model of tuberculosis. nih.gov The target of compound 6c was identified as the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. nih.gov This finding suggests that these derivatives may not require metabolic activation to exert their effect. nih.gov

The table below summarizes the in vitro activity of selected thieno[3,2-b]pyridinone derivatives against Mycobacterium tuberculosis.

CompoundTarget StrainMIC (μg/mL)
6c Mtb UAlRv0.5-1
6i Mtb UAlRa≤ 1

In a related class of compounds, 2-thiopyridine derivatives have also been identified as having potent antibacterial activity against both actively growing and dormant M. tuberculosis cells. nih.govnih.gov This is significant because dormant mycobacteria are notoriously difficult to eradicate with standard antibiotics. nih.govnih.gov The bactericidal effects of these compounds against dormant M. tuberculosis were confirmed across three different in vitro models of dormancy. nih.gov One of the most active compounds in this series, 11026115 , was effective in killing dormant M. tuberculosis in all three models. nih.gov These findings highlight the potential of the broader thiopyridine class of compounds as candidates for developing new drugs to treat latent TB infections. nih.govnih.gov

Pharmacodynamic Marker Assessment in Preclinical Species

Currently, there is a lack of publicly available information specifically detailing the pharmacodynamic marker assessment of this compound or its direct derivatives in preclinical species.

However, for the broader class of thieno[3,2-b]pyridinone derivatives, the identification of InhA as the molecular target provides a clear pharmacodynamic marker that can be assessed. nih.gov Inhibition of InhA activity can be monitored in preclinical models to determine the extent of target engagement and to correlate it with the observed anti-tubercular efficacy. For instance, in the study of compound 6c , the confirmation of InhA as the target was achieved through genome sequencing of spontaneously resistant Mtb mutants. nih.gov This genetic marker of resistance serves as a definitive, albeit indirect, pharmacodynamic indicator of the drug's mechanism of action.

Future preclinical studies on this compound and its derivatives would likely involve the assessment of InhA inhibition in target tissues, such as the lungs of infected animals. This could be achieved through various biochemical and molecular biology techniques to quantify the level of enzyme inhibition following drug administration. Such studies would be crucial for establishing a dose-response relationship and for optimizing the therapeutic regimen of this class of compounds.

Computational Chemistry and Cheminformatics Approaches in 1 Thieno 3,2 B Pyridin 7 Ylpyrrolidin 3 Ol Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For the thieno[3,2-b]pyridine (B153574) scaffold, which is a recognized pharmacophore in many kinase inhibitors, docking studies are instrumental in elucidating binding modes within the ATP-binding site of various kinases. researchgate.net Such studies for derivatives of this scaffold have revealed that the thieno[3,2-b]pyridine core can exhibit weak interactions with the kinase hinge region, which allows for diverse binding orientations that can still achieve high kinome-wide selectivity. researchgate.net

For a molecule like 1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol, a typical molecular docking workflow would involve:

Preparation of the Ligand: Generation of a 3D conformation of the molecule.

Preparation of the Protein Target: Using a crystal structure of a target kinase from a repository like the Protein Data Bank (PDB).

Docking Simulation: Employing software to predict the binding pose and affinity (docking score) of the ligand within the protein's active site.

Following docking, molecular dynamics (MD) simulations can be used to provide insights into the dynamic stability of the ligand-protein complex over time. MD simulations can help to refine the binding poses predicted by docking and to calculate binding free energies, offering a more accurate prediction of the ligand's affinity for its target.

While specific docking scores and interaction data for this compound are not available, the general binding patterns of thieno[3,2-b]pyridine derivatives often involve hydrogen bonds and hydrophobic interactions with key residues in the kinase active site.

Virtual Screening and Ligand-Based/Structure-Based Drug Design for Novel Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This can be done through either ligand-based or structure-based approaches.

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. A library of compounds would be docked into the active site of a target kinase, and the top-scoring compounds would be selected for further experimental testing.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a known active ligand can be used as a template to search for other molecules with similar properties.

The thieno[3,2-b]pyridine scaffold has been identified as a promising starting point for the design of novel kinase inhibitors. researchgate.net For a compound such as this compound, these drug design strategies could be employed to explore novel analogs by modifying the pyrrolidinol substituent to optimize interactions with the target protein and improve properties such as potency, selectivity, and pharmacokinetic profile.

In Silico Prediction of Biological Activities and Selectivity Profiles

In silico methods are widely used to predict the biological activities and selectivity profiles of small molecules. For kinase inhibitors, predicting the selectivity across the entire human kinome is a significant challenge due to the high degree of similarity in the ATP-binding sites.

Computational approaches to predict selectivity include:

Pharmacophore Modeling: Identifying the 3D arrangement of essential features of a ligand that are responsible for its biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of a compound to its biological activity.

Machine Learning: Using algorithms to learn from existing data to predict the activity of new compounds.

Studies on the broader thieno[3,2-b]pyridine class have shown that this scaffold can be used to develop highly selective kinase inhibitors. researchgate.net For this compound, in silico profiling against a panel of kinase structures could hypothetically predict its primary targets and potential off-targets, guiding experimental validation.

Table 1: Hypothetical In Silico Prediction Workflow for this compound

StepDescription
1. Target Identification Select a panel of protein kinases of interest based on therapeutic area.
2. Docking and Scoring Perform molecular docking of the compound against the selected kinase targets.
3. QSAR Model Application Apply pre-existing QSAR models for kinase inhibition to predict activity.
4. Selectivity Profiling Compare the predicted binding affinities or inhibition values across the kinase panel to generate a selectivity profile.
5. ADMET Prediction Use computational models to predict absorption, distribution, metabolism, excretion, and toxicity properties.

Cheminformatics Data Mining and Machine Learning for Activity Landscape Analysis

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities. By mining public and proprietary databases, it is possible to analyze the activity landscape of a particular chemical scaffold.

For the thieno[3,2-b]pyridine class, a cheminformatics approach could involve:

Data Collection: Gathering all known thieno[3,2-b]pyridine derivatives with their associated biological activity data from databases such as ChEMBL.

Chemical Space Analysis: Visualizing the distribution of these compounds based on their structural features and activities.

Machine Learning Model Development: Training machine learning models on this dataset to predict the activity of new, untested thieno[3,2-b]pyridine derivatives.

While a specific activity landscape analysis for this compound is not publicly available, such an approach would be valuable in understanding the SAR of the thieno[3,2-b]pyridine scaffold and in the design of new compounds with desired biological activities.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme of 1 Thieno 3,2 B Pyridin 7 Ylpyrrolidin 3 Ol Derivatives

In Vitro ADME Assays (e.g., Metabolic Stability in Microsomes, Permeability Assays)

The initial assessment of the drug-like properties of thieno[3,2-b]pyridine (B153574) derivatives often involves in vitro ADME assays. These assays provide early insights into a compound's metabolic stability and permeability, which are key determinants of oral bioavailability and in vivo disposition.

For a series of thieno[3,2-b]pyridine-5-carboxamide derivatives, metabolic stability was evaluated using rat liver microsomes. The predicted hepatic clearance (CLhep) serves as an indicator of how rapidly the compound is metabolized by the liver. As shown in the table below, these derivatives exhibited a range of metabolic stabilities. For instance, compound 19aB showed a moderate predicted hepatic clearance, while the introduction of a methyl group in compound 19aD led to a notable improvement in metabolic stability, as evidenced by its lower predicted clearance. nih.gov

It is worth noting that for some earlier derivatives, a disconnect between in vitro predictions and in vivo outcomes was observed, highlighting the importance of integrated pharmacokinetic assessments. nih.gov

Table 1: In Vitro Metabolic Stability of Thieno[3,2-b]pyridine Derivatives in Rat Liver Microsomes

Compound Predicted Rat Hepatic Clearance (CL hep) (mL/min/kg)
11 51
19aB 35
19aD 16
19fA 31
19fB 22

| 19fC | 20 |

Data sourced from a study on mGlu₅ negative allosteric modulators. nih.gov

In Vivo Pharmacokinetic Profiling in Relevant Preclinical Species (e.g., Rodents, Non-rodents)

In vivo pharmacokinetic studies in preclinical species are essential to understand the systemic exposure and fate of a drug candidate. For selected thieno[3,2-b]pyridine derivatives, pharmacokinetic parameters were determined in rats following intravenous (IV) and oral (PO) administration.

Oral Bioavailability and Systemic Exposure Determination

The oral bioavailability (%F) of the thieno[3,2-b]pyridine derivatives varied, demonstrating the influence of chemical structure on absorption and first-pass metabolism. For example, compound 19aD exhibited good oral bioavailability in rats. nih.gov In contrast, an earlier compound from a different series, 11 , suffered from poor oral bioavailability. nih.gov The table below summarizes key pharmacokinetic parameters for several derivatives, illustrating the systemic exposure achieved.

Table 2: In Vivo Pharmacokinetic Parameters of Thieno[3,2-b]pyridine Derivatives in Rats

Compound Route CL (mL/min/kg) Vd ss (L/kg) t 1/2 (h) AUC (nM*h) %F
19aD IV 12 1.8 2.1 1800 71
PO - - - 3800
19fC IV 17 1.3 1.2 1900 44
PO - - - 2500
VU6031545 IV 12 1.8 2.1 1800 71

CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; AUC: Area under the curve; %F: Oral bioavailability. Data sourced from a study on mGlu₅ negative allosteric modulators. nih.gov

Tissue Distribution and Clearance Mechanisms

The volume of distribution at steady state (Vdss) for the studied thieno[3,2-b]pyridine derivatives, such as 19aD and 19fC , was greater than the total body water in rats, suggesting distribution into tissues. nih.gov For instance, compound 13 , a 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamide, was found to be centrally penetrant. nih.gov

The clearance (CL) values indicate the rate at which the compounds are removed from the body. The primary clearance mechanisms for these derivatives have not been extensively detailed in the available literature, but hepatic metabolism is suggested to be a significant route, as indicated by the in vitro microsomal stability assays. nih.gov

Characterization of Major Metabolites and Identification of Metabolic Pathways

The identification of metabolic pathways is crucial for understanding a compound's clearance mechanisms and identifying potentially active or toxic metabolites. While specific metabolite structures for the aforementioned thieno[3,2-b]pyridine derivatives have not been reported in detail, some general metabolic liabilities have been considered in their design. For instance, the thieno[3,2-b]pyridine core was chosen as a replacement for other heterocyclic systems that were prone to metabolism by aldehyde oxidase (AO) and xanthine (B1682287) oxidase (XO). nih.gov This suggests that metabolism of the core itself may be less favorable.

Studies on other thieno[2,3-b]pyridines (an isomeric scaffold) suggest that oxidative metabolism is a potential pathway for these types of molecules. acs.org However, without specific studies on the 1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol derivatives, the exact metabolic pathways remain to be elucidated.

Detailed Analytical Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and chemical databases, specific analytical data for the compound this compound could not be located. The requested detailed research findings for its spectroscopic and chromatographic characterization, as well as advanced structural elucidation, are not presently available in the public domain.

The search results consistently provided information on the related parent compound, Thieno[3,2-b]pyridin-7-ol , but lacked the specific data for the derivative containing the pyrrolidin-3-ol substituent. While general characteristics of the thieno[3,2-b]pyridine core can be inferred from available data, a scientifically accurate article detailing the specific analytical methodologies for this compound, as per the requested outline, cannot be generated without direct experimental findings for this exact compound.

Therefore, the subsequent sections on comprehensive spectroscopic characterization, chromatographic techniques, and advanced structural elucidation for this compound cannot be provided at this time.

Future Research Directions and Therapeutic Potential of 1 Thieno 3,2 B Pyridin 7 Ylpyrrolidin 3 Ol and Its Derivatives

Exploration of Underexplored Kinase Targets and Signaling Pathways

The thieno[3,2-b]pyridine (B153574) core has demonstrated its utility as a template for creating highly selective kinase inhibitors that are ATP-competitive but not ATP-mimetic, often anchoring in the back pocket of the kinase. nih.govresearchgate.net This characteristic allows for the targeting of specific kinases with high precision, minimizing off-target effects.

Future research will likely focus on expanding the kinase-inhibitory profile of 1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol derivatives beyond currently identified targets. While research has highlighted the potential of the thieno[3,2-b]pyridine scaffold to inhibit kinases like Haspin, there is a vast landscape of other underexplored kinases, such as Cyclin-dependent kinase-like kinases (CDKLs), that could be targeted. nih.govresearchgate.net

A systematic approach to screening this compound and its analogs against a broad panel of kinases will be crucial. This will help in identifying novel, high-value targets and elucidating the signaling pathways modulated by these compounds. For instance, derivatives of the related thieno[2,3-b]pyridine (B153569) scaffold have been found to restrict the growth of breast cancer cell lines by causing an increase in the G2/M phase population of the cell cycle. nih.gov Investigating similar effects for this compound derivatives could reveal their potential in cancer therapy.

Furthermore, the exploration of metabolic pathways is another promising avenue. For example, activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer cell metabolism, have been developed based on a substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold. nih.govnih.gov This suggests that thieno-fused heterocyclic systems can modulate cellular metabolism, opening up possibilities for developing derivatives of this compound that target metabolic vulnerabilities in cancer cells.

Table 1: Potential Underexplored Kinase Targets and Signaling Pathways for this compound Derivatives

Kinase Target Family Potential Signaling Pathway Rationale for Exploration
Cyclin-dependent kinase-like (CDKL) Cell cycle regulation, neuronal development The thieno[3,2-b]pyridine scaffold has been suggested as a basis for inhibitors of underexplored kinases like CDKLs. nih.govresearchgate.net
Mitogen-activated protein kinases (MAPK) Cellular proliferation, differentiation, and survival Many cancers exhibit dysregulation of the MAPK pathway.
Phosphoinositide 3-kinases (PI3K) Cell growth, proliferation, and survival The PI3K pathway is frequently mutated in various cancers. researchgate.net

Development of Novel Synthetic Strategies for Enhanced Analog Generation

The generation of a diverse library of analogs is fundamental to establishing robust structure-activity relationships (SAR) and optimizing the therapeutic properties of a lead compound. For this compound, future synthetic efforts will likely focus on developing more efficient and versatile synthetic routes.

Current synthetic strategies for thienopyridine derivatives often involve multi-step processes. nih.govnih.gov The development of novel, one-pot, or multicomponent reactions could significantly streamline the synthesis of new analogs. Furthermore, the application of modern synthetic techniques such as flow chemistry and microwave-assisted synthesis could accelerate the production and purification of these compounds.

A key area for synthetic exploration will be the modification of the pyrrolidin-3-ol moiety. Introducing stereochemical diversity and attaching various functional groups at this position could significantly impact kinase binding affinity and selectivity. Additionally, modifications to the thieno[3,2-b]pyridine core, such as the introduction of different substituents, could further refine the pharmacological profile of the resulting analogs. For instance, the synthesis of thieno[2,3-b]indole analogs has been achieved through methods like radical cyclization and Cadogan reductive cyclization, highlighting diverse synthetic possibilities for related heterocyclic systems. nih.gov

The synthesis of prodrugs represents another important strategy. Thieno[2,3-b]pyridines are known for their poor solubility, which can limit their clinical application. nih.govmdpi.com Incorporating bulky, cleavable ester and carbonate functional groups has been shown to increase the anti-proliferative activity of these compounds, likely by disrupting crystal packing and improving their pharmacokinetic profile. mdpi.com Similar prodrug strategies could be applied to this compound to enhance its bioavailability.

Translational Research Opportunities and Preclinical Development Challenges

Translating a promising compound from the laboratory to the clinic is a complex process fraught with challenges. For this compound and its derivatives, a well-defined preclinical development plan will be essential for their successful advancement.

A major opportunity lies in their potential application in oncology. Novel thienopyridine derivatives have demonstrated specific anti-hepatocellular carcinoma (HCC) activity, with some analogs showing potent inhibition of HepG2 cell proliferation and induction of apoptosis. nih.gov This provides a strong rationale for evaluating this compound derivatives in various cancer models.

The preclinical development pipeline will need to include a comprehensive suite of in vitro and in vivo studies. td2inc.com This includes evaluating the efficacy of the compounds in a panel of cancer cell lines, followed by testing in animal models such as patient-derived xenografts (PDX) to assess their in vivo anti-tumor activity. td2inc.com

However, several challenges must be addressed. A thorough investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its pharmacokinetic and pharmacodynamic profiles, will be critical. td2inc.com As mentioned, the poor solubility of thienopyridine compounds can be a significant hurdle, necessitating the development of suitable formulations or the use of prodrug strategies. nih.govmdpi.com

Furthermore, a comprehensive safety and toxicity evaluation is paramount. researchgate.net This will involve identifying potential off-target effects and determining the therapeutic window of the compound. The development of targeted oncology drugs has brought new challenges for safety evaluation, and a thorough understanding of the compound's mechanism of action is crucial for predicting and mitigating potential adverse effects. researchgate.net

Table 2: Key Preclinical Development Milestones and Challenges for this compound Derivatives

Preclinical Stage Key Objectives Potential Challenges
Lead Optimization Improve potency, selectivity, and pharmacokinetic properties. Balancing potency with safety; achieving desirable ADME properties.
In Vitro Efficacy Determine anti-proliferative activity against a panel of cancer cell lines. Identifying the most responsive cancer types; understanding the mechanism of action.
In Vivo Efficacy Evaluate anti-tumor activity in animal models (e.g., xenografts, PDX models). Achieving sufficient tumor exposure; managing potential toxicity.
Pharmacokinetics/Pharmacodynamics (PK/PD) Characterize the ADME profile; establish a relationship between dose, exposure, and response. Poor solubility and bioavailability; rapid metabolism.

| Safety and Toxicology | Identify potential toxicities and determine the maximum tolerated dose. | Off-target effects; unexpected adverse events. |

Q & A

Q. What synthetic routes are commonly employed to prepare 1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol derivatives?

The synthesis of thieno-pyridine derivatives often involves cyclocondensation reactions. For example, thieno[2,3-b]pyridines can be synthesized using 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with reagents like chloro acetone or ethyl chloroacetate under reflux conditions. Subsequent functionalization of the pyrrolidin-3-ol moiety may involve nucleophilic substitution or oxidation-reduction steps. Key intermediates are characterized by spectral data (e.g., 1H^1H, 13C^{13}C-NMR) to confirm regiochemistry and purity .

Q. What analytical techniques are critical for structural elucidation of this compound?

Elemental analysis, 1H^1H-NMR, 13C^{13}C-NMR, DEPT, and HRMS are essential for confirming molecular structure. For example, 13C^{13}C-NMR can distinguish between carbonyl and aromatic carbons in thieno-pyridine scaffolds, while DEPT spectra clarify the presence of CH, CH2_2, or CH3_3 groups. HRMS validates molecular formulae, as demonstrated in studies of ethyl 2-(aryloxo)thieno[2,3-b]pyridine carboxylates .

Q. How should this compound be stored to ensure stability?

Thieno-pyridine derivatives are typically stored at 4°C in dark, anhydrous conditions to prevent photodegradation and hydrolysis. For example, related compounds like 7-hydroxythieno[3,2-b]pyridine require protection from light and moisture, with stability verified via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thieno-pyridine derivatives?

Optimization involves varying solvents, catalysts, and temperatures. For instance, using ionic liquids like [bmim][BF4_4] as a solvent enhances reaction efficiency in pyrazolo[3,4-b]pyridin-6-one synthesis, achieving >80% yields. Catalyst screening (e.g., FeCl3_3) and reflux times (1–2 hours) are critical for minimizing side products . Microwave-assisted synthesis may also reduce reaction times for analogous heterocycles .

Q. What biological assays are suitable for evaluating the cytotoxicity of this compound?

Cytotoxicity is assessed via MTT assays against cancer cell lines (e.g., multidrug-resistant KB-V1 cells). For example, ethyl 2-(arylthio)thieno[2,3-b]pyridines showed IC50_{50} values <10 μM in resistant cell lines, with mechanisms involving apoptosis induction via caspase-3 activation . Antimicrobial activity can be tested using agar diffusion assays against Gram-positive/negative bacteria .

Q. How do structural modifications influence bioactivity?

Introducing electron-withdrawing groups (e.g., nitro, cyano) at the thieno-pyridine C-2 position enhances cytotoxicity. Substitutions on the pyrrolidin-3-ol moiety (e.g., trityloxy groups) improve metabolic stability but may reduce solubility. SAR studies of guanidine-substituted analogs revealed that planar aromatic systems increase DNA intercalation potential .

Q. How should contradictory biological data between studies be analyzed?

Discrepancies in antimicrobial or cytotoxic results may arise from differences in substituents, cell lines, or assay protocols. For instance, chloroacetone-derived thieno-pyridines showed moderate activity against S. aureus but were inactive against E. coli in one study, highlighting the need for standardized MIC testing and controlled substituent effects .

Q. What purification strategies resolve challenges in isolating polar derivatives?

Column chromatography using silica gel (ethyl acetate/hexane gradients) effectively separates polar intermediates. For highly polar derivatives (e.g., hydroxylated pyrrolidines), reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases achieves >95% purity. Recrystallization from ethanol or DCM/hexane mixtures is preferred for crystalline products .

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